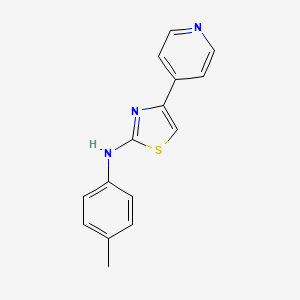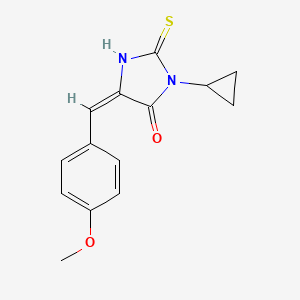![molecular formula C16H16N2O2S B5551145 5-(4-甲氧基苯基)-3-丙基噻吩并[2,3-d]嘧啶-4(3H)-酮](/img/structure/B5551145.png)
5-(4-甲氧基苯基)-3-丙基噻吩并[2,3-d]嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including the compound , typically involves multi-step chemical processes. These processes may include the aza-Wittig reaction of iminophosphorane with aromatic isocyanates to give carbodiimide, followed by subsequent reactions with various amines, phenols, or alcohols in the presence of catalytic amounts of sodium ethoxide or solid potassium carbonate to achieve high yields (Chen, Nie, & Ding, 2009). The efficiency and specificity of these synthetic routes allow for the precise modification of the thienopyrimidinone core, tailoring its physical and chemical properties for specific applications.
Molecular Structure Analysis
The molecular structure of thienopyrimidinones, including 5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one, is characterized by X-ray diffraction techniques. These studies reveal the planar nature of the pyrimidine rings and the spatial arrangement of substituents, which significantly influence the compound's reactivity and interaction with biological targets. The detailed molecular geometry, including bond lengths and angles, provides insight into the electronic structure and potential reactivity of the compound (Gluziński, Grochowski, Krajewski, & Pupek, 1991).
Chemical Reactions and Properties
Thienopyrimidinones undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions, depending on the functional groups present and reaction conditions. The presence of electron-donating or withdrawing groups on the thienopyrimidinone core affects its reactivity. These reactions are crucial for further modifying the compound, introducing new functional groups, or incorporating the molecule into larger, more complex structures (Zh., Bozorov, Ortikov, Bobakulov, Abdullayev, Yili, & Aisa, 2013).
Physical Properties Analysis
The physical properties of 5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different solvents, its stability under various conditions, and its suitability for incorporation into pharmaceutical formulations or chemical reactions.
Chemical Properties Analysis
The chemical properties of thienopyrimidinones are influenced by the electronic nature of the thienopyrimidinone core and the substituents attached to it. These compounds typically exhibit a range of biological activities, including antimicrobial and anticancer properties, due to their ability to interact with biological molecules. The specific activities depend on the structure-activity relationship, which can be tailored through chemical synthesis (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018).
科学研究应用
腐蚀抑制
Onyeachu 等人 (2019) 的一项研究探讨了与本产品密切相关的基于嘧啶的化合物对钢材在油田环境中常见的侵蚀性盐水溶液中的腐蚀抑制性能。该化合物表现出显著的腐蚀抑制效率,这归因于其在钢表面吸附,从而减少了点蚀。该研究强调了此类化合物在保护石油和天然气基础设施免受腐蚀引起的故障方面的潜力 (Onyeachu, Quraishi, Obot, & Haque, 2019)。
抗菌和抗真菌应用
Jafar 等人 (2017) 合成了含有甲氧基苯基嘧啶胺结构的衍生物,对曲霉属真菌表现出有希望的抗真菌作用。这表明在开发新的抗真菌剂以对抗真菌感染方面具有潜在应用,突出了该化合物在药物研究中的重要性 (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017)。
抗癌研究
Vlasov 等人 (2018) 报道了 3-(4-芳基噻吩并[2,3-d]嘧啶-2-基)-2H-色满-2-酮的合成,与链霉素相比,对金黄色葡萄球菌表现出更高的抗菌活性。鉴于具有抗菌活性的化合物和具有可能抗癌应用的化合物之间存在已知的重叠,这项研究表明人们对嘧啶酮衍生物在抗菌和可能的抗癌疗法中的潜力更感兴趣 (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018)。
抗血小板和镇痛剂
Bruno 等人 (2004) 合成了 5H-[1]苯并吡喃并[4,3-d]嘧啶的新衍生物,显示出显着的抗血小板和镇痛作用。这些发现强调了嘧啶衍生物在医学研究中的多功能性,特别是在开发治疗血小板聚集和疼痛管理相关疾病方面 (Bruno, Brullo, Schenone, Bondavalli, Ranise, Tognolini, Ballabeni, & Barocelli, 2004)。
属性
IUPAC Name |
5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-3-8-18-10-17-15-14(16(18)19)13(9-21-15)11-4-6-12(20-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXIKRNAPJEFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641460 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)


![N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)

![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)
![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)
![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5551137.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)
